Octyl methacrylate

Descripción general

Descripción

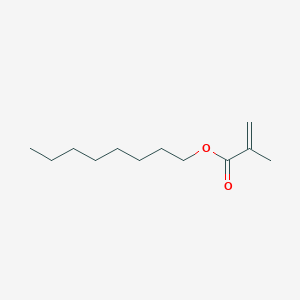

N-octyl methacrylate is a clear colorless liquid. (NTP, 1992)

Aplicaciones Científicas De Investigación

Síntesis de monómeros de acrilato

El metacrilato de octilo se utiliza en la síntesis de monómeros de acrilato en procesos heterogéneos de flujo continuo . El cloruro de (met)acriloilo se hace reaccionar con n-octanol y otros alcoholes en presencia de trietilamina en un reactor tubular, lo que da como resultado excelentes conversiones de alcoholes a sus ésteres correspondientes dentro de 0,5 a 5 minutos de tiempos de reacción . Este procedimiento proporciona una ruta sintética alternativa eficiente de ésteres (met)acrílicos funcionales .

Producción de biocatalizadores

El metacrilato de octilo se utiliza en la producción de biocatalizadores. Por ejemplo, la lipasa de Thermomyces lanuginosus (TLL) se ha inmovilizado en una resina macroporosa de metacrilato recubierta con grupos octadecilo . Este protocolo de inmovilización proporcionó un biocatalizador con una estabilidad significativamente mayor que la obtenida utilizando agarosa de octilo .

Actividad antibacteriana

Algunos monómeros sintetizados de metacrilato de octilo han mostrado actividad antibacteriana . La longitud de la cadena alquílica del monómero tuvo un efecto significativo en su actividad antibacteriana .

Usos industriales

El metacrilato de octilo se utiliza en la producción de polímeros para usos industriales . Estos polímeros se fabrican a niveles de varios millones de toneladas al año debido a su creciente demanda global y amplia utilidad en productos de consumo, salud, productos farmacéuticos y, en general, la industria química .

Procesos energéticamente eficientes

La síntesis de metacrilato de octilo se lleva a cabo durante un período de 4 horas sin obstrucciones ni acumulación de presión, con un rendimiento operativo de 78,6 g h −1 de monómero de acrilato de n-octilo a escala de laboratorio, con un rendimiento aislado del 95%

Mecanismo De Acción

Target of Action

Octyl methacrylate, also known as N-Octyl Methacrylate, is primarily used in the polymer industry . It is an acrylate ester and its primary targets are polymers where it acts as a monomer contributing to the formation of polymeric chains .

Mode of Action

This compound interacts with its targets through a process known as free radical polymerization . In this process, the double bond in the methacrylate group of the molecule opens up and reacts with other monomers or growing polymer chains, resulting in the formation of long polymer chains . This interaction significantly changes the properties of the target, transforming individual monomers into a larger, more complex structure with new physical and chemical properties .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the synthesis of polymers. The free radical polymerization process, in which this compound participates, is a key pathway in the formation of polymers . The downstream effects of this pathway include the creation of materials with diverse properties, ranging from flexible to rigid, and applications in various industries .

Pharmacokinetics

It’s important to note that this compound is a small molecule with a molecular weight of 1983019 , which could influence its behavior in various environments.

Result of Action

The molecular effect of this compound’s action is the formation of polymeric chains through free radical polymerization .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, presence of initiators, and the chemical environment can affect the rate and efficiency of the polymerization process . Furthermore, the compound’s stability could be influenced by factors such as exposure to light, heat, and certain chemicals .

Safety and Hazards

Octyl methacrylate can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition .

Direcciones Futuras

There is a general trend in creating materials in a more sustainable way . The field of acrylic resin production follows this trend, and the use of biobased monomers is at the forefront of this trend . There are numerous biomass feedstock pathways toward conventional monomers which are now produced mainly from crude oil . The synthesis of various (meth)acrylates, including biobased terpenyl acrylates, is demonstrated . This development will play an important role for an on-demand production of (meth)acrylate monomers in fast, reliable and energy-efficient process .

Análisis Bioquímico

Biochemical Properties

Octyl methacrylate has been shown to interact with various enzymes and proteins. For instance, it has been used in the synthesis of (meth)acrylate monomers, where it reacts with (meth)acryloyl chloride in the presence of triethyl amine . This reaction results in excellent conversions of alcohols to their corresponding esters within short reaction times .

Cellular Effects

It has been used in the creation of hydrogels like polyethylene glycol diacrylate (PEGDA), which are commonly used biomaterials for cell culture due to their tunable stiffness and ability to efficiently transport nutrients and gases . These hydrogels provide a three-dimensional microenvironment that mimics the physiological environment of cells, providing essential structural support, biochemical cues, and the mechanical strength needed for cell adhesion, proliferation, migration, and differentiation .

Molecular Mechanism

The molecular mechanism of this compound is primarily based on its reactivity as an acrylate ester. Esters react with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . Heat is also generated by the interaction of esters with caustic solutions .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been used in the synthesis of (meth)acrylate monomers in a continuous flow process . The synthesis is carried out over a period of 4 hours without clogging or pressure build-up, with an operation throughput of 78.6 g h−1 of n-octyl acrylate monomer on a laboratory scale, with 95% isolated yield .

Metabolic Pathways

It is known that this compound is an acrylate ester, and esters are known to be involved in various metabolic pathways .

Transport and Distribution

It has been used in the creation of hydrogels, which can provide a three-dimensional microenvironment for cells .

Propiedades

IUPAC Name |

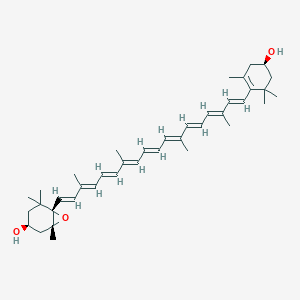

octyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-4-5-6-7-8-9-10-14-12(13)11(2)3/h2,4-10H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZIDBRBFGPQCRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Record name | N-OCTYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20815 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25087-18-7 | |

| Record name | 2-Propenoic acid, 2-methyl-, octyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25087-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6025806 | |

| Record name | Octyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-octyl methacrylate is a clear colorless liquid. (NTP, 1992) | |

| Record name | N-OCTYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20815 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

195 °F (NTP, 1992) | |

| Record name | N-OCTYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20815 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992) | |

| Record name | N-OCTYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20815 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

2157-01-9 | |

| Record name | N-OCTYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20815 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2157-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, octyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002157019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, octyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.787 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Octyl methacrylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8HK4MM7QV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of octyl methacrylate?

A1: The molecular formula of this compound is C12H22O2, and its molecular weight is 198.30 g/mol.

Q2: Are there any spectroscopic techniques used to characterize this compound?

A2: Yes, spectroscopic techniques like FTIR, 1H NMR, and 13C NMR are commonly employed for structural characterization of this compound and its copolymers. [, ]

Q3: How does the length of the alkyl side chain in poly(n-alkyl methacrylates) affect their degradation under SF5+ bombardment?

A3: Research shows that increasing the alkyl pendant group length, like in the case of this compound compared to methyl methacrylate, leads to a decrease in sputter rate and stability of characteristic secondary ions under SF5+ bombardment. This suggests more significant alkyl pendant group loss and increased intra- or intermolecular cross-linking. []

Q4: How does the addition of this compound as a comonomer affect the properties of macroporous membranes?

A4: The incorporation of this compound into macroporous membranes, synthesized alongside glycidyl methacrylate and ethylene dimethacrylate, impacts the membrane properties by increasing hydrophobicity, reducing water regain, and enhancing the overall strength of the membrane. These effects are more pronounced at higher concentrations of this compound in the polymerization feed. []

Q5: How does the presence of this compound in styrene/n-alkyl methacrylate copolymers affect their glass transition temperature (Tg)?

A5: The glass transition temperature (Tg) of styrene/n-alkyl methacrylate copolymers, including those with this compound, can be predicted using the dyad approximation. This approach considers the weight or mole fractions of different dyads in the copolymer chain. It's important to note that when the comonomer units have significantly different numbers of rotatable bonds, as is the case with styrene and this compound, using reciprocal Tg's and weight fractions of dyads provides more accurate predictions. []

Q6: How does this compound affect the surface properties of polymer blends with polystyrene?

A6: In blends of poly(this compound) (POMA) with polystyrene (PS), the surface morphology can undergo restructuring upon contact with water, particularly at high POMA ratios. This restructuring often manifests as a transition from a pitted surface in air to a surface with islands when immersed in water. The observed changes are reversible upon drying, indicating a dynamic response to the aqueous environment. []

Q7: What happens to the free volume in a polymer system when this compound is incorporated into poly(methyl methacrylate) (PMMA)?

A7: Introducing this compound into PMMA leads to the formation of a random copolymer. Positron annihilation lifetime spectroscopy reveals that this copolymerization results in a change in the size distribution of sites containing free volume within the polymer matrix. This suggests that the presence of this compound influences the packing and arrangement of polymer chains, ultimately impacting the free volume characteristics of the material. []

Q8: Can polymers containing this compound be utilized for oxygen transport applications?

A8: Yes, this compound can be copolymerized with vinylimidazole to create membranes capable of binding cobaltporphyrin complexes. These complexes act as fixed oxygen carriers, facilitating oxygen transport through the membrane. The oxygen-binding affinity and transport properties can be tuned by adjusting the composition and structure of the copolymer. [, , ]

Q9: Can this compound copolymers be used to create materials with photoresponsive properties?

A9: Yes, incorporating photosensitive moieties, such as chalcone derivatives, into copolymers containing this compound yields materials with interesting photoresponsive properties. These materials exhibit changes in their physical and chemical characteristics upon exposure to UV light, making them suitable for applications in photolithography, holography, and other light-sensitive technologies. []

Q10: Have any computational studies been conducted on this compound?

A10: While specific examples of computational studies on this compound are limited in the provided research papers, computational chemistry techniques could be applied to investigate various aspects of this monomer. For instance, molecular dynamics simulations could provide insights into the structure and dynamics of this compound in solution or within polymer matrices. Additionally, quantum chemical calculations could be used to study its electronic structure, reactivity, and interactions with other molecules.

Q11: How does the presence of this compound in cross-linked methacrylate copolymers affect their network structure and swelling behavior?

A11: The solvent quality during polymerization significantly impacts the network structure of cross-linked methacrylate copolymers containing this compound. The choice of solvent and its concentration influence the extent of primary cyclization during polymerization, ultimately affecting the mechanical properties and swelling behavior of the resulting hydrogel networks. []

Q12: How does the glass transition temperature of poly(this compound) influence the rate of blooming of a low-molecular-mass hydrocarbon from the polymer matrix?

A12: Studies on the blooming of low-molecular-mass hydrocarbons from rubbery polymers, including poly(this compound), reveal a correlation between the glass transition temperature (Tg) of the polymer and the rate of blooming. Specifically, a lower Tg generally corresponds to a faster rate of hydrocarbon blooming. This highlights the role of polymer chain mobility and free volume in the diffusion of small molecules through the polymer matrix. []

Q13: Is there information available about the environmental impact and degradation of this compound?

A13: The provided research papers primarily focus on the synthesis, characterization, and applications of this compound-based polymers. Information regarding the specific environmental impact and degradation pathways of this monomer requires further investigation. Assessing its biodegradability, potential for bioaccumulation, and toxicity to aquatic and terrestrial organisms is crucial for evaluating its environmental risks.

Q14: Are there any studies about the dissolution and solubility of this compound based polymers?

A14: While not explicitly addressed in the provided research papers, the dissolution and solubility of this compound based polymers are crucial factors in various applications. The long hydrophobic alkyl chain of this compound significantly influences the solubility of its homopolymers and copolymers. Understanding the solubility parameters, dissolution kinetics, and potential for swelling in different solvents is essential for optimizing processing conditions, material properties, and performance in intended applications.

Q15: How does the concentration of this compound in a copolymer with methyl methacrylate impact its optical properties?

A15: As the concentration of this compound increases in a copolymer with methyl methacrylate, the copolymer's transparency decreases. This is attributed to the increasing heterogeneity in the copolymer structure due to the difference in the refractive indices of the two monomer units. []

Q16: Can this compound be used in the development of biocompatible materials?

A16: this compound, when copolymerized with other monomers like diethylene glycol dimethacrylate, can be used to create substrates with varying stiffness for cell culture studies. These substrates can be valuable tools for investigating the impact of material properties on cell behavior, including valvular interstitial cells, which are relevant for aortic valve tissue engineering. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(7-chloro-1H-imidazo[4,5-b]pyridin-5-yl)formamide](/img/structure/B39714.png)

![3-Methyl-4H-pyrano[3,4-d]isoxazole-4,6(7H)-dione](/img/structure/B39727.png)